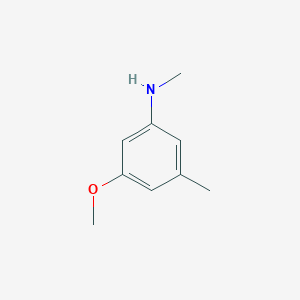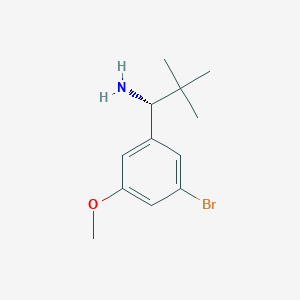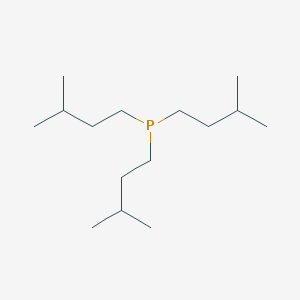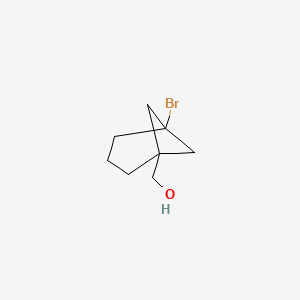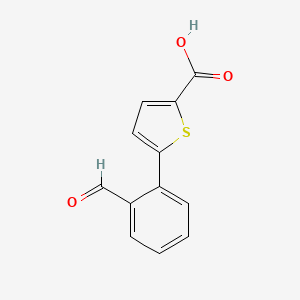![molecular formula C7H5ClN2 B12842817 2-Chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12842817.png)
2-Chloro-1H-pyrrolo[3,2-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
準備方法
The synthesis of 2-Chloro-1H-pyrrolo[3,2-c]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a typical synthetic route might involve the reaction of a pyridine derivative with a chloro-substituted pyrrole under the influence of a base and a suitable solvent. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, using catalysts and controlled reaction environments.
化学反応の分析
2-Chloro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents like dimethyl sulfoxide, and catalysts like palladium.
科学的研究の応用
2-Chloro-1H-pyrrolo[3,2-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a scaffold for the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Chloro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For example, it can bind to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and leading to cell cycle arrest and apoptosis in cancer cells . This interaction is facilitated by hydrogen bonds and hydrophobic interactions with amino acid residues in the binding site.
類似化合物との比較
2-Chloro-1H-pyrrolo[3,2-c]pyridine can be compared with other similar compounds, such as:
4-Chloro-1H-pyrrolo[3,2-c]pyridine: Similar in structure but with the chlorine atom at a different position, which can affect its reactivity and biological activity.
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a different ring fusion pattern, leading to different chemical and biological properties.
7-Azaindole: A related compound with a nitrogen atom in the pyridine ring, which can influence its electronic properties and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.
特性
分子式 |
C7H5ClN2 |
|---|---|
分子量 |
152.58 g/mol |
IUPAC名 |
2-chloro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H5ClN2/c8-7-3-5-4-9-2-1-6(5)10-7/h1-4,10H |
InChIキー |
JDUCNCGXZJVHKJ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC2=C1NC(=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


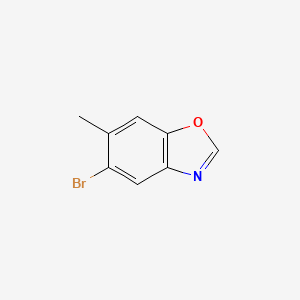
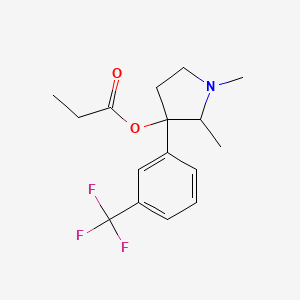
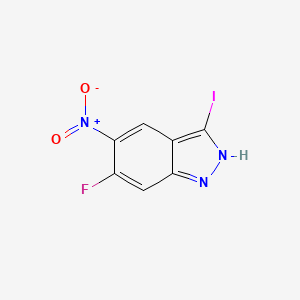
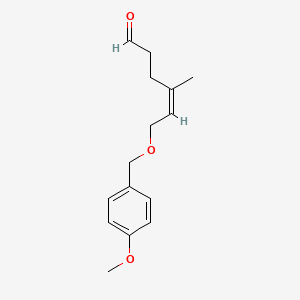
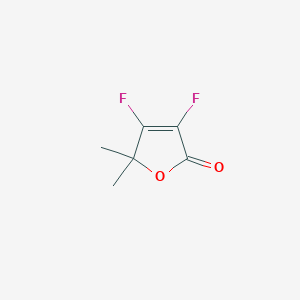
![Ethyl 3-{[2-acetyl-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12842774.png)
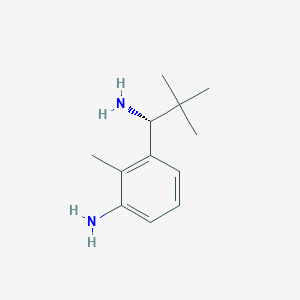
![1-[(2S)-But-3-en-2-yl]-4-(trifluoromethyl)benzene](/img/structure/B12842787.png)
